molecular formula C3H10BrNO2S2 B043369 2-Aminoethyl methanethiosulfonate hydrobromide CAS No. 16599-33-0

2-Aminoethyl methanethiosulfonate hydrobromide

Cat. No. B043369
CAS RN: 16599-33-0
M. Wt: 236.2 g/mol
InChI Key: DMVGEUBCWCKGMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents that can introduce or modify functional groups in target molecules. For instance, lithio tris(methylthio)methane has been used as a hydroxy/thio/amino carbonyl anion equivalent in the synthesis of α-amino acids, demonstrating the versatility of sulfur-containing compounds in synthesis (Kesavulu, Balachandra, & Prasad, 2023). Moreover, efficient large-scale synthesis methods for related compounds, such as 2-amino-5-methanesulfonylaminobenzenesulfonamide, highlight the importance of developing practical and scalable synthetic routes (Dragovich, Murphy, Tran, & Ruebsam, 2008).

Molecular Structure Analysis

The molecular structure and conformational preferences of compounds like methyl methanethiosulfonate have been explored using electron diffraction and computational methods. These studies reveal the preferred conformations and the internal rotational barriers, providing insights into the chemical behavior and reactivity of such molecules (Tuttolomondo et al., 2007).

Chemical Reactions and Properties

The reactivity of methanethiosulfonate compounds has been studied extensively. For example, the reaction of molecular bromine with arylthioureas to produce 2-aminobenzothiazoles demonstrates the potential of sulfur-containing reagents in facilitating chemical transformations (Jordan, Luo, & Reitz, 2003).

Scientific Research Applications

  • Johnston and Gallagher (1961) demonstrated that S-substituted derivatives of 2-aminoethanethiol hydrobromide, closely related to 2-Aminoethyl methanethiosulfonate hydrobromide, show potential as antiradiation drugs. Their preferred method involved aminoethylation in N,N- dimethyl formamide and oxidation with trichloromethanesulfenyl (Johnston & Gallagher, 1961).

  • Hansen and Sörbo (1961) prepared S-(2-aminoethyl) ethanethiosulfonate hydrobromide and studied its radioprotective effect. This highlights its potential use in radioprotection (Hansen & Sörbo, 1961).

  • Simpson, Neuberger, and Liu (1976) utilized a method involving 2-Aminoethyl methanethiosulfonate hydrobromide for the complete amino acid analysis of proteins from a single hydrolysate. This indicates its role in detailed protein composition analysis (Simpson, Neuberger, & Liu, 1976).

  • Thannhauser, Sherwood, and Scheraga (1998) found the compound effective in detecting cysteine and cystine in proteins by amino acid analysis. This application is crucial for analyzing disulfide-coupled folding intermediates in proteins (Thannhauser, Sherwood, & Scheraga, 1998).

Safety And Hazards

AMTS-HBr is a corrosive compound. During handling, avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water. It should be stored in a dry place, away from oxygen, light, and humid conditions2.


Future Directions

As a thiol-reactive compound, 2-Aminoethyl methanethiosulfonate hydrobromide has potential applications in chemical biology research, particularly in the study of peptide and protein structure-function relationships. It can react with the thiol groups of proteins to form stable disulfide bonds, aiding in the study of protein structure and function2.


Please note that this information is based on available resources and may not be fully up-to-date or complete. Always refer to the most recent and relevant literature and safety data sheets for comprehensive information. If you plan to handle this chemical, please do so under the guidance of a qualified professional and follow the relevant safety protocols.


properties

IUPAC Name

2-methylsulfonylsulfanylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2S2.BrH/c1-8(5,6)7-3-2-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVGEUBCWCKGMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30637186
Record name S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethyl methanethiosulfonate hydrobromide

CAS RN

16599-33-0
Record name 16599-33-0
Source DTP/NCI
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Record name S-(2-Aminoethyl) methanesulfonothioate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30637186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminoethyl methanethiosulphonate hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
293
Citations
JA Roberts, M Valente, RC Allsopp… - Journal of …, 2009 - Wiley Online Library
At the majority of mutants in the region Glu181‐Val200 incorporating a conserved AsnPheThrΦΦxLys motif cysteine substitution had no effect on sensitivity to ATP, partial agonists, or …
Number of citations: 34 onlinelibrary.wiley.com
A Sunami, A Tracey, IW Glaaser… - The Journal of …, 2004 - Wiley Online Library
The inner pore of the voltage‐gated Na + channel is predicted by the structure of bacterial potassium channels to be lined with the four S6 α‐helical segments. Our previously published …
Number of citations: 31 physoc.onlinelibrary.wiley.com
YW Zhang, G Rudnick - Journal of Biological Chemistry, 2005 - ASBMB
Like other proteins involved in neurotransmitter transport, serotonin transporter (SERT) activity is regulated by multiple intracellular signal transduction pathways. The second …
Number of citations: 54 www.jbc.org
S Sheng, J Li, KA McNulty, T Kieber-Emmons… - Journal of Biological …, 2001 - ASBMB
Epithelial sodium channels (ENaC) have a crucial role in the regulation of extracellular fluid volume and blood pressure. To study the structure of the pore region of ENaC, the …
Number of citations: 79 www.jbc.org
Y Sato, YW Zhang, A Androutsellis-Theotokis… - Journal of Biological …, 2004 - ASBMB
The second transmembrane domain (TM2) of neurotransmitter transporters has been invoked to control oligomerization and surface expression. This transmembrane domain lies …
Number of citations: 71 www.jbc.org
T Salminen, M Varis, T Nyrönen, M Pihlavisto… - Journal of Biological …, 1999 - ASBMB
… receptor (α 2A -AR) using both docking simulations and experimental receptor alkylation studies with chloroethylclonidine and 2-aminoethyl methanethiosulfonate hydrobromide. The …
Number of citations: 53 www.jbc.org
L Zhang, H Xu, Y Jie, C Gao, W Chen, S Yin… - Biochemistry, 2014 - ACS Publications
P2X receptors are trimeric ATP-gated cation permeable ion channels. When ATP binds, the extracellular head and dorsal fin domains are predicted to move closer to each other. …
Number of citations: 10 pubs.acs.org
T Liu, B Lo, P Speight… - American Journal of …, 2008 - journals.physiology.org
Investigation of the structure/function relationships of the sodium-glucose transporter (SGLT1) is crucial to understanding the cotransporter mechanism. In the present study, we used …
Number of citations: 10 journals.physiology.org
A Androutsellis-Theotokis, F Ghassemi… - Journal of Biological …, 2001 - ASBMB
Serotonin transporter (SERT) contains a single reactive external cysteine residue at position 109 (Chen, JG, Liu-Chen, S., and Rudnick, G. (1997) Biochemistry 36, 1479–1486) and …
Number of citations: 54 www.jbc.org
AK Stewart, PS Kedar, BE Shmukler… - … of Physiology-Cell …, 2011 - journals.physiology.org
… pH (pH o ) and, unexpectedly, was partially rescued by exposure to sodium 2-sulfonatoethyl methanethiosulfonate (MTSES) but not to 2-aminoethyl methanethiosulfonate hydrobromide …
Number of citations: 41 journals.physiology.org

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